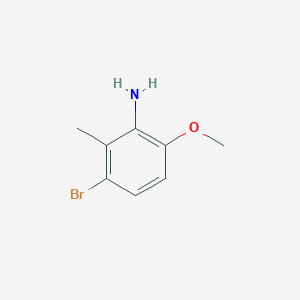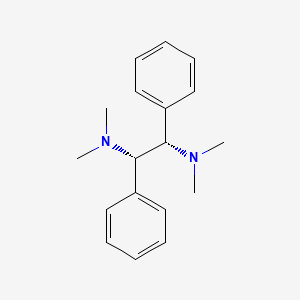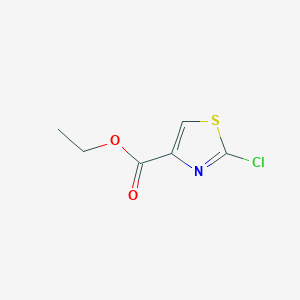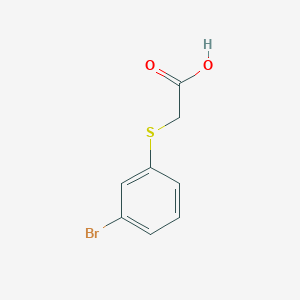
(3-Bromo-phenylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Bromo-phenylsulfanyl)-acetic acid” is a chemical compound with the molecular formula C8H7BrO2S and a molecular weight of 247.109 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The process starts with 3-bromothiophenol, which is added to a solution of sodium hydroxide in water. Then, 2-chloroacetic acid is added dropwise to the reaction solution. After stirring at room temperature for 30 minutes, the mixture is stirred at reflux for 1 hour and 30 minutes. Once the reaction is completed, the mixture is cooled to room temperature, acidified to pH 1 with 2 mol hydrochloric acid, and extracted with acetic acid. The organic layer is then separated to remove moisture with magnesium sulfate and concentrated under reduced pressure to obtain the intermediate .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring (benzene ring) attached to a sulfanyl group and an acetic acid group. The phenyl ring carries a bromine atom at the 3rd position .Applications De Recherche Scientifique
Regio- and Stereoselective Addition
The compound has been utilized in the regio- and stereoselective addition of carbon nucleophiles, showcasing its role in the synthesis of complex organic molecules. For example, its derivative, trifluoromethyl phenylsulfanyl acetylene, reacted with carbanions to produce furans, demonstrating its applicability in creating substances with potential pharmaceutical uses (Jiang, Zhang, & Xiong, 2002).
Synthesis of Novel Oxazol-5(4H)-ones
Research on the synthesis of new oxazol-5(4H)-ones from derivatives of (3-Bromo-phenylsulfanyl)-acetic acid has shown potential for developing compounds with antimicrobial and cytotoxic properties. This underscores the importance of this compound derivatives in the search for new pharmacologically active compounds (Rosca, 2020).
Structural and Electronic Studies
The structural and electronic properties of 3-Bromo Phenyl Acetic acid have been extensively studied through various spectroscopic and theoretical methods, providing insights into its reactivity, electronic properties, and potential as an amidase inhibitor. These studies are essential for understanding the fundamental properties of the compound and exploring its potential applications in biological contexts (Rahuman et al., 2020).
Photochromic and Acetate Sensing Properties
Investigations into the photochromic properties of sulfur-incorporated 3-acylcoumarins, derived from this compound, have revealed their potential in selective sensing applications. This highlights the versatility of this compound derivatives in developing materials with specific sensing capabilities (Rao & Desai, 2014).
Propriétés
IUPAC Name |
2-(3-bromophenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNRBTRSXFWJTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601297896 |
Source


|
| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3996-39-2 |
Source


|
| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3996-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3-Bromophenyl)thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601297896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


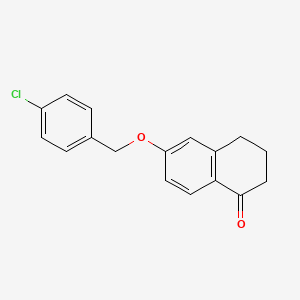


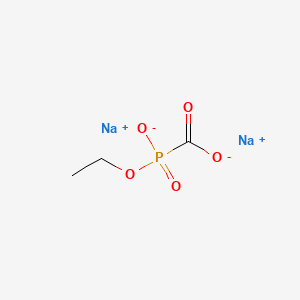
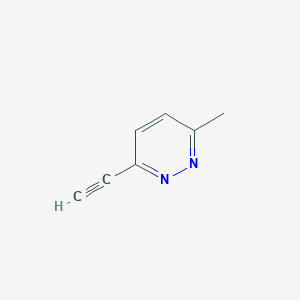


![1-[4-(1-Adamantyl)phenyl]hydrazine hydrochloride](/img/structure/B1338759.png)
